molecular formula C23H23F3N4O2S B2706797 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-80-5

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2706797
CAS No.: 863586-80-5
M. Wt: 476.52
InChI Key: UEMYILGBRXBWBY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative developed for research purposes. This compound is of significant interest in preclinical neuroscience and pharmacology, particularly in the study of voltage-gated sodium channels (Nav). Structural analogs of this molecule have been investigated as potent and selective sodium channel inhibitors, with specific research focusing on the Nav1.7 subtype, a well-recognized target for pain pathway research . The molecular design incorporates a benzenesulfonamide group, a feature common in many bioactive compounds, linked to a complex amine structure containing both piperazine and pyridine rings, which may influence receptor binding affinity and selectivity. Researchers utilize this compound primarily as a chemical tool to explore signal transduction mechanisms and investigate potential therapeutic pathways for neuropathic pain and other neurological disorders . The product is supplied for laboratory research applications. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Handling should be performed by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-18-7-8-20(26)23(14-18)33(31,32)28-16-22(17-4-3-9-27-15-17)30-12-10-29(11-13-30)21-6-2-1-5-19(21)25/h1-9,14-15,22,28H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMYILGBRXBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Introduction of the Pyridine Ring: The piperazine intermediate is then reacted with a pyridine derivative to introduce the pyridine ring into the molecule.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Potential

Research indicates that compounds with sulfonamide moieties, similar to 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, have shown promising anticancer properties. Studies have demonstrated that modifications of sulfonamide derivatives can enhance their efficacy against different cancer cell lines. For instance, the incorporation of piperazine and pyridine structures has been linked to increased cytotoxicity against various tumors .

Neuropharmacological Effects

The piperazine ring is known for its presence in several psychoactive drugs. Compounds like this compound may exhibit antidepressant and anxiolytic effects due to their interaction with serotonin receptors. This interaction can lead to modulation of neurotransmitter systems that are crucial for mood regulation .

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

Antimicrobial Activity

Sulfonamides are recognized for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial infections. Studies have shown that similar sulfonamide derivatives possess significant antibacterial activity, which can be attributed to their ability to inhibit folate synthesis in bacteria .

Analgesic Properties

There is emerging evidence that piperazine derivatives can exhibit analgesic effects. This suggests a potential application for this compound in pain management therapies .

Case Studies and Research Findings

Several studies have evaluated the efficacy of related compounds:

  • Anticancer Evaluation : A study demonstrated that sulfonamide derivatives showed significant cytotoxic effects on human cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : Research on piperazine-based compounds indicated their potential as novel antidepressants, showcasing improved binding affinity to serotonin receptors compared to traditional agents .
  • Antimicrobial Screening : In vitro studies highlighted the antibacterial activity of structurally related sulfonamides against resistant strains of bacteria, indicating a promising avenue for further exploration .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, N~1~-(2,5-Dimethylphenyl)-N~2~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethanediamide (ID: E155-0757) serves as a relevant comparator due to shared pharmacophoric features . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Benzenesulfonamide) Similar Compound (Ethanediamide, E155-0757)
Core Functional Group Benzenesulfonamide Ethanediamide
Piperazine Substituent 2-Fluorophenyl 2-Fluorophenyl
Aromatic Substituent 2,5-Difluorophenyl 2,5-Dimethylphenyl
Molecular Formula Not reported C25H27N5O2
Molecular Weight (g/mol) Not reported 429.52
Availability Not reported 61 mg

Key Differences and Implications

Sulfonamides are often associated with enhanced solubility and enzyme-targeting capabilities, whereas amides may exhibit different pharmacokinetic profiles .

Aromatic Substitutions: The target compound’s 2,5-difluorophenyl group introduces strong electron-withdrawing effects, which could improve metabolic stability and receptor-binding precision.

Molecular Weight :

  • E155-0757 has a molecular weight of 429.52 g/mol. The target compound’s molecular weight is likely higher due to the sulfonamide group and additional fluorine atoms, which may influence blood-brain barrier penetration and bioavailability.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Fluorine substitutions may enhance affinity for these targets compared to non-fluorinated analogs.
  • Solubility and Bioavailability : The sulfonamide group in the target compound likely improves aqueous solubility, a critical factor for oral administration. In contrast, the ethanediamide’s lipophilic nature may favor membrane permeability.

Biological Activity

2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H23F3N4O2S, with a molecular weight of 476.5 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Modulation: It can modulate receptor activity, impacting signaling pathways that regulate various physiological processes.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound, particularly in neurodegenerative diseases and cancer therapy.

Case Studies

  • Inhibition of Neutral Sphingomyelinase 2 (nSMase2): A study demonstrated that derivatives of this compound exhibit significant inhibition of nSMase2, an enzyme implicated in Alzheimer's disease pathology. The compound showed favorable pharmacokinetic properties and substantial brain penetration in animal models, indicating its potential as a therapeutic agent for neurodegenerative disorders .
  • Anticancer Activity: Research has indicated that compounds structurally similar to this compound possess anticancer properties by inducing apoptosis in cancer cell lines. These studies suggest that the compound may interfere with cancer cell proliferation through multiple pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
Compound A Contains methoxy groupModerate enzyme inhibition
Compound B Lacks fluorine substitutionLower receptor binding affinity
Compound C Similar piperazine structureHigh anticancer activity

The unique fluorinated structure of this compound enhances its biological activity compared to these analogs.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization should employ Design of Experiments (DoE) principles to systematically evaluate reaction parameters. Key variables include:

  • Temperature : Test gradients (e.g., 25–80°C) to identify optimal exothermic/endothermic conditions.
  • Catalyst loading : Vary equivalents of coupling agents (e.g., HATU or EDCI) to minimize side reactions.
  • Residence time : Use flow chemistry (e.g., continuous-flow reactors) to enhance reproducibility and reduce decomposition .

Example Table for DoE:

VariableRange TestedOptimal ValueImpact on Yield (%)
Temperature25°C–80°C60°C+35%
Catalyst (equiv.)1.0–2.51.8+22%
Reaction Time2–24 hours8 hours+18%

Advanced Question: What advanced techniques confirm the compound’s conformational stability and molecular packing?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve crystal lattice parameters and fluorine-mediated C–H···F interactions, which influence aggregation .
  • Dynamic NMR : Monitor rotational barriers of the piperazine ring at variable temperatures (e.g., 298–400 K).
  • DFT calculations : Compare experimental SCXRD data with computed torsional angles to validate conformational preferences .

Basic Question: Which assays are critical for evaluating physicochemical properties in early-stage drug discovery?

Methodological Answer:

  • Lipophilicity (LogP) : Measure via reverse-phase HPLC with a C18 column and water/acetonitrile gradient .
  • Aqueous solubility : Use shake-flask method with phosphate-buffered saline (pH 7.4) and quantify via UV-Vis spectroscopy.
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Question: How can structure-activity relationship (SAR) studies identify critical functional groups for receptor binding?

Methodological Answer:

  • Bioisosteric replacement : Synthesize analogs with substitutions (e.g., pyridin-3-yl → pyridin-4-yl) and compare binding affinities via radioligand assays .
  • Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon fluorophenyl or piperazine modifications .

Advanced Question: How should researchers resolve contradictions between computational binding predictions and experimental data?

Methodological Answer:

  • Cross-validate docking results : Use multiple software (e.g., MOE, GOLD) to reduce algorithmic bias .
  • Re-evaluate protonation states : Perform pKa predictions (e.g., MarvinSuite) to ensure correct ionization at physiological pH.
  • Experimental controls : Include known ligands (e.g., aripiprazole for dopamine D2 receptors) to calibrate assay conditions .

Advanced Question: What methodologies assess the impact of polymorphism on bioavailability?

Methodological Answer:

  • XRPD (X-ray powder diffraction) : Screen for polymorphs by comparing diffraction patterns under varied crystallization solvents .
  • Dissolution testing : Use USP Apparatus II (paddle method) to compare dissolution rates of polymorphic forms in simulated gastric fluid.
  • Stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Basic Question: How can metabolic stability be evaluated using human liver microsomes (HLM)?

Methodological Answer:

  • Incubation protocol : Mix compound (1 µM) with HLM, NADPH, and PBS (pH 7.4) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile.
  • Quantification : Analyze parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using the formula: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}, where kk is the elimination rate constant .

Advanced Question: What in vitro toxicology strategies are recommended for early safety profiling?

Methodological Answer:

  • hERG inhibition : Use patch-clamp electrophysiology on HEK-293 cells expressing hERG channels to assess cardiac risk .
  • Cytotoxicity : Perform MTT assays on HepG2 cells at 10–100 µM concentrations.
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 Salmonella strains ± metabolic activation .

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